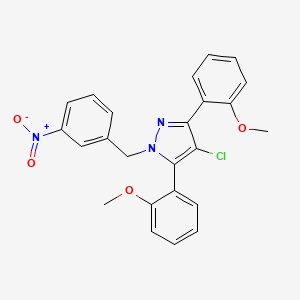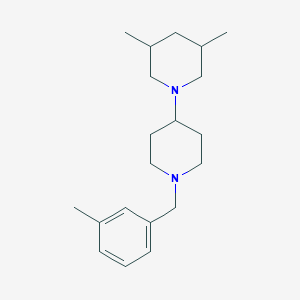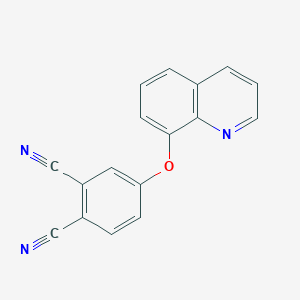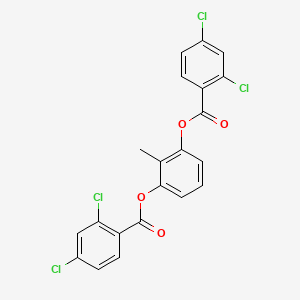![molecular formula C25H17Cl2F3N2O3 B10886988 (2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B10886988.png)
(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the (2-CHLOROBENZYL)OXY intermediate: This step involves the reaction of 2-chlorobenzyl alcohol with a suitable base and an alkylating agent to form the (2-CHLOROBENZYL)OXY group.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy donor under controlled conditions.
Formation of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction, typically using a cyanide source such as sodium cyanide or potassium cyanide.
Final coupling: The final step involves coupling the intermediate with 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL group under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{2-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-BROMO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE
- (E)-3-{2-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-FLUORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-N~1~-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-CYANO-2-PROPENAMIDE lies in its specific halogen substitutions and the presence of both methoxy and cyano groups, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C25H17Cl2F3N2O3 |
|---|---|
Molecular Weight |
521.3 g/mol |
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-34-22-8-4-6-15(23(22)35-14-16-5-2-3-7-19(16)26)11-17(13-31)24(33)32-21-12-18(25(28,29)30)9-10-20(21)27/h2-12H,14H2,1H3,(H,32,33)/b17-11+ |
InChI Key |
UXOYIIKYZPUZAO-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine](/img/structure/B10886905.png)

![N-[4-(acetylamino)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]butanamide](/img/structure/B10886918.png)
![2-oxopropyl N-[(4-methylphenyl)carbonyl]glycylglycinate](/img/structure/B10886919.png)
![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B10886920.png)


![(2E)-2-cyano-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886955.png)

![2-[(5E)-5-(3,5-dibromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B10886962.png)
![3,3,3-Tris[4-(dimethylamino)phenyl]propanal](/img/structure/B10886981.png)
![2-{4-[(6-Methylheptyl)oxy]phenyl}quinoline-4-carboxylic acid](/img/structure/B10886991.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10886995.png)

